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Compound of Interest

Compound Name: 2,4-Dibromo-6-nitrophenol

Cat. No.: B092448 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromo-6-
nitrophenol

This guide provides a comprehensive technical overview of 2,4-Dibromo-6-nitrophenol (CAS

No. 15969-09-2), tailored for researchers, scientists, and professionals in drug development.

The content moves beyond a simple recitation of data, focusing instead on the causal

relationships between the molecule's structure and its empirical properties. This document is

designed to serve as a foundational resource for laboratory applications, from synthesis design

to analytical characterization.

Core Chemical Identity and Structural
Representation
2,4-Dibromo-6-nitrophenol is a substituted aromatic compound belonging to the class of

nitrophenols. Its chemical identity is established by a unique combination of identifiers and a

precise molecular architecture.[1][2][3] The strategic placement of two bromine atoms and a

nitro group on the phenol ring dictates its electronic properties, reactivity, and potential as a

synthetic intermediate.

Table 1: Chemical Identifiers and Formula
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Identifier Value Source

CAS Number 15969-09-2 [1][2][3][4][5]

Molecular Formula C₆H₃Br₂NO₃ [1][3][5][6]

Molecular Weight 296.90 g/mol [1][3][6]

IUPAC Name 2,4-dibromo-6-nitrophenol [3]

Common Synonyms
4,6-Dibromo-2-nitrophenol;

Phenol, 2,4-dibromo-6-nitro-
[1][3]

| InChI Key | INIXUZNHFXUIMA-UHFFFAOYSA-N |[3][4][6] |

The structure features a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at position 2,

and two bromo (-Br) groups at positions 4 and 6. This arrangement is crucial for its chemical

behavior.

Caption: 2D structure of 2,4-Dibromo-6-nitrophenol.

Core Physicochemical Properties
The physical properties of a compound are paramount for its handling, storage, and application

in experimental setups. The high melting point and density are characteristic of a solid,

substituted aromatic compound with strong intermolecular forces.

Table 2: Key Physicochemical Data

Property Value Unit Source

Appearance

White to Yellow to
Green
powder/crystal

-

Melting Point 118 (116.0 - 120.0) °C [1]

Boiling Point 264.7 °C at 760 mmHg [1]

Density 2.247 g/cm³ [1]
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| Flash Point | 113.9 | °C |[1] |

Acidity, Reactivity, and Electronic Effects
The chemical personality of 2,4-Dibromo-6-nitrophenol is dominated by the interplay of its

functional groups. The phenolic proton's acidity is significantly enhanced compared to phenol

itself. This is a direct consequence of the powerful electron-withdrawing effects of the nitro

group and, to a lesser extent, the bromine atoms. These groups stabilize the resulting

phenoxide anion through resonance and inductive effects, thereby facilitating deprotonation.

Structural Features Resulting Properties
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Inductive Electron
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Caption: Influence of functional groups on chemical properties.

This heightened acidity makes it a stronger acid than phenol and influences its solubility in

aqueous bases and its behavior in different pH environments. The aromatic ring is strongly

deactivated towards further electrophilic substitution due to the presence of three electron-

withdrawing groups.

Solubility Profile
While extensive quantitative solubility data is not widely published, a qualitative profile can be

reliably predicted based on its structure. The presence of polar hydroxyl and nitro groups
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facilitates hydrogen bonding, suggesting solubility in polar organic solvents.[7] Conversely, the

bulky, hydrophobic bromine atoms and the benzene ring limit its solubility in water.

Expected Solubility:

High Solubility: Polar aprotic solvents (e.g., Acetone, DMSO, DMF) and polar protic solvents

(e.g., Ethanol, Methanol).[7]

Limited Solubility: Water and non-polar solvents (e.g., Hexane, Toluene).[7]

Experimental Protocol: Solubility Determination (Shake-
Flask Method)
This protocol outlines a standard, trustworthy method for quantifying the solubility of 2,4-
Dibromo-6-nitrophenol in a solvent of interest.

Preparation: Add an excess amount of solid 2,4-Dibromo-6-nitrophenol to a known volume

of the selected solvent in a sealed vial or flask. The presence of undissolved solid is critical

to ensure saturation.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or

magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same

constant temperature for at least 24 hours, permitting the excess solid to settle.

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. The

sample must be free of any solid particles; centrifugation followed by filtration through a 0.45

µm filter is recommended.

Quantification: Dilute the sample and analyze the concentration of the dissolved compound

using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).

Calculation: The solubility is calculated from the measured concentration and expressed in

units such as mg/mL or mol/L.
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Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of

2,4-Dibromo-6-nitrophenol.[3]

Table 3: Expected Spectroscopic Data

Technique Key Features and Interpretation

¹H NMR

Expect two signals in the aromatic region
(approx. 7.0-8.5 ppm), each integrating to
1H. These would appear as doublets due
to coupling. A broad singlet for the
phenolic -OH proton would also be
present, with its chemical shift being
highly dependent on solvent and
concentration.

¹³C NMR

Expect six distinct signals for the aromatic

carbons. The carbon bearing the hydroxyl group

will be shifted downfield, while the carbons

bonded to the electron-withdrawing nitro and

bromo groups will also be significantly affected.

[3]

IR Spectroscopy

Characteristic peaks include a broad O-H

stretch (~3200-3500 cm⁻¹), asymmetric and

symmetric N-O stretches for the nitro group

(~1530 and ~1350 cm⁻¹), C=C stretches in the

aromatic region (~1400-1600 cm⁻¹), and C-Br

stretches in the fingerprint region.

| Mass Spec (GC-MS) | The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would

appear as a cluster around m/z 295, 297, and 299.[3] |

Synthesis Pathway and Rationale
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2,4-Dibromo-6-nitrophenol is typically synthesized via electrophilic aromatic substitution on a

phenol precursor. A logical approach involves the bromination of 2-nitrophenol. The hydroxyl

group is a strong activating group and an ortho-, para-director, while the nitro group is a

deactivating meta-director. In 2-nitrophenol, the positions para (position 4) and ortho (position

6) to the hydroxyl group are activated and are the most likely sites for bromination.

Conceptual Synthesis Workflow
The following workflow illustrates the key steps and the scientific rationale behind them. It is

based on established procedures for the bromination of substituted phenols.[8]
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Start Material:
2-Nitrophenol

Dissolution
Dissolve 2-nitrophenol in a suitable solvent

(e.g., glacial acetic acid).

Rationale: Provides a homogeneous
medium for the reaction.

Electrophilic Bromination
Add a solution of Bromine (Br₂) in the same

solvent dropwise with stirring.

Rationale: Acetic acid is a polar solvent
that can solvate the electrophile and substrate.

Controlled addition prevents overheating.

Reaction Completion
Stir at room temperature to allow the reaction

to proceed to completion.

Rationale: Ensures complete conversion of
the starting material.

Work-up
Pour the reaction mixture into cold water

to precipitate the product.

Rationale: The product is typically insoluble in
water, allowing for easy precipitation.

Isolation
Collect the solid product by vacuum filtration

and wash with water.

Rationale: Separates the solid product from
the reaction solvent and byproducts.

Drying
Dry the product, yielding

2,4-Dibromo-6-nitrophenol.

Final Product

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 2,4-Dibromo-6-nitrophenol.
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Applications in Research and Drug Development
As a substituted phenol, 2,4-Dibromo-6-nitrophenol serves as a valuable building block in

organic synthesis.[9] Its functional groups offer multiple handles for further chemical

modification.

Synthetic Intermediate: The hydroxyl group can be alkylated or acylated. The nitro group can

be reduced to an amine, which is a key functional group in many pharmaceutical

compounds. The bromine atoms can be replaced through various cross-coupling reactions

(e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

Fragment-Based Screening: In drug discovery, molecules of this type can be used as

fragments in screening libraries to identify starting points for the development of new

therapeutic agents.

Safety and Handling
2,4-Dibromo-6-nitrophenol is classified as a hazardous substance and must be handled with

appropriate precautions.

GHS Hazards: It is harmful if swallowed.[3][4][10] It causes skin irritation and may cause an

allergic skin reaction.[4] It causes serious eye irritation.[4] It is also very toxic to aquatic life

with long-lasting effects.[4]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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